molecular formula C15H14ClFN2O B4284200 N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea

N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea

Cat. No. B4284200
M. Wt: 292.73 g/mol
InChI Key: ILADUXJCOXIKNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea, also known as CFMU, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have unique biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. For example, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may help to improve cognitive function in individuals with Alzheimer's disease. N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has also been shown to bind to certain receptors in the brain, including the dopamine transporter and sigma-1 receptor, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have several unique biochemical and physiological effects. For example, it has been shown to increase the activity of certain enzymes involved in the metabolism of drugs and toxins in the liver. Additionally, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to increase the production of certain neurotransmitters in the brain, including dopamine and norepinephrine. These effects may contribute to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has several advantages as a compound for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has been shown to have a wide range of potential applications. However, there are also some limitations to its use. For example, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea can be toxic at high doses, and its effects may vary depending on the specific cell or tissue type being studied.

Future Directions

There are several potential future directions for research on N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea. One area of interest is the development of more specific and potent analogs of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea that may have even greater efficacy in treating neurological disorders and other conditions. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea and its potential interactions with other drugs and compounds. Finally, more research is needed to determine the safety and efficacy of N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea in human clinical trials.

Scientific Research Applications

N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurological disorders. One study found that N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea was able to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anti-cancer agent. Another study demonstrated that N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea was able to reduce inflammation in a mouse model of rheumatoid arthritis, indicating that it may have anti-inflammatory properties. Additionally, N-(3-chlorobenzyl)-N'-(3-fluoro-4-methylphenyl)urea has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(3-fluoro-4-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O/c1-10-5-6-13(8-14(10)17)19-15(20)18-9-11-3-2-4-12(16)7-11/h2-8H,9H2,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILADUXJCOXIKNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NCC2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.